molecular formula C15H18N2O B2810514 N-(1-cyano-1-methylpropyl)-2,3-dihydro-1H-indene-5-carboxamide CAS No. 1252502-23-0

N-(1-cyano-1-methylpropyl)-2,3-dihydro-1H-indene-5-carboxamide

Cat. No.: B2810514
CAS No.: 1252502-23-0
M. Wt: 242.322
InChI Key: IIRIYJHFDVRMPW-UHFFFAOYSA-N
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Description

N-(1-cyano-1-methylpropyl)-2,3-dihydro-1H-indene-5-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyano group, a methyl group, and an indene moiety, which contribute to its distinct chemical properties and reactivity.

Properties

IUPAC Name

N-(2-cyanobutan-2-yl)-2,3-dihydro-1H-indene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-3-15(2,10-16)17-14(18)13-8-7-11-5-4-6-12(11)9-13/h7-9H,3-6H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIRIYJHFDVRMPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#N)NC(=O)C1=CC2=C(CCC2)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1-methylpropyl)-2,3-dihydro-1H-indene-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indene Core: The indene core can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable nitrile source, such as sodium cyanide or potassium cyanide.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where the cyano-substituted indene reacts with an amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-1-methylpropyl)-2,3-dihydro-1H-indene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the cyano group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in polar aprotic solvents.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-cyano-1-methylpropyl)-2,3-dihydro-1H-indene-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of N-(1-cyano-1-methylpropyl)-2,3-dihydro-1H-indene-5-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano group and indene moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyano-1-methylpropyl)-2-methylbutanamide
  • N-(1-cyano-1-methylpropyl)-2,3-dihydro-1H-indene-4-carboxamide

Uniqueness

N-(1-cyano-1-methylpropyl)-2,3-dihydro-1H-indene-5-carboxamide is unique due to its specific substitution pattern on the indene ring, which can significantly affect its chemical reactivity and biological activity compared to similar compounds. The position of the cyano and carboxamide groups can influence the compound’s electronic properties and steric interactions, making it distinct in its applications and effects.

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